(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
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Overview
Description
(4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine derivative and the tetrazole derivative. These intermediates are then coupled together under specific reaction conditions to form the final product. Common synthetic routes include:
Cyclization reactions : Cyclization of 1,2-diamine derivatives with sulfonium salts.
Ugi reaction : A multicomponent reaction involving an amine, a carbonyl compound, an isocyanide, and an aldehyde or ketone.
Photocatalytic synthesis : Utilizing light to drive the chemical reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation : Conversion of functional groups
Biological Activity
The compound (4-(2-hydroxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone , identified by its CAS number 1396807-45-6, is a synthetic organic molecule with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21F3N4O2, with a molecular weight of 462.5 g/mol . The structure features a piperazine ring, a hydroxyphenyl group, and a trifluoromethyl-substituted phenyl group, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 1396807-45-6 |
Molecular Formula | C22H21F3N4O2 |
Molecular Weight | 462.5 g/mol |
Structural Features | Piperazine, Hydroxyphenyl, Trifluoromethyl |
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of piperazine have been shown to scavenge free radicals effectively. The antioxidant activity is often attributed to the presence of phenolic groups, which can donate electrons and stabilize free radicals .
2. Anti-Melanogenic Effects
A related study evaluated the anti-melanogenic effects of phenolic compounds on B16F10 cells, demonstrating that certain derivatives inhibit tyrosinase activity—a key enzyme in melanin biosynthesis. The compound may exhibit similar properties due to the hydroxyphenyl moiety, which is known to interact with tyrosinase .
3. Cytotoxicity and Cell Viability
In vitro assays using the MTT method revealed that several piperazine derivatives exhibit low cytotoxicity at concentrations up to 25 μM . This suggests that the compound could be a viable candidate for further pharmacological development without significant toxic effects on normal cells .
The biological mechanisms underlying the activity of this compound are likely multifaceted:
- Inhibition of Enzymatic Activity : The presence of the hydroxyphenyl group may facilitate interaction with enzymes such as tyrosinase, leading to reduced melanin production.
- Free Radical Scavenging : The antioxidant properties help mitigate oxidative stress, which is implicated in various diseases.
Case Studies and Research Findings
Several studies have focused on similar compounds containing piperazine and phenolic groups:
- A study reported that derivatives showed promising results in inhibiting tyrosinase from Agaricus bisporus, highlighting their potential as anti-melanogenic agents .
- Another investigation into piperazine-based compounds found them effective against various cancer cell lines, suggesting potential anticancer properties .
Properties
IUPAC Name |
[4-(2-hydroxyphenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2/c20-19(21,22)13-5-7-14(8-6-13)28-24-17(23-25-28)18(30)27-11-9-26(10-12-27)15-3-1-2-4-16(15)29/h1-8,29H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNGZIZJVGKPLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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